Tert-butyl (2-((3-nitrophenyl)sulfonamido)ethyl)carbamate
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Overview
Description
tert-Butyl N-[2-(3-nitrobenzenesulfonamido)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a nitrobenzenesulfonamido group, and an ethyl linkage to a carbamate moiety. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (2-((3-nitrophenyl)sulfonamido)ethyl)carbamate typically involves multiple steps. One common method starts with the reaction of tert-butyl carbamate with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate tert-butyl N-(3-nitrobenzenesulfonamido)carbamate. The intermediate is then reacted with ethylenediamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: Formation of tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis .
- Intermediate in the synthesis of complex organic molecules.
Biology:
- Studied for its potential use in drug delivery systems due to its stability and reactivity.
Medicine:
- Investigated for its potential as a prodrug, where the carbamate group can be cleaved to release the active drug.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Tert-butyl (2-((3-nitrophenyl)sulfonamido)ethyl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing the active amine. The nitrobenzenesulfonamido group can interact with various molecular targets, including enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-(3-aminobenzenesulfonamido)ethyl)carbamate
Comparison:
- tert-Butyl N-(2-aminoethyl)carbamate: Lacks the nitrobenzenesulfonamido group, making it less reactive in certain substitution reactions.
- tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyl group instead of a sulfonamido group, altering its reactivity and potential applications.
- tert-Butyl N-(2-(3-aminobenzenesulfonamido)ethyl)carbamate: Formed by the reduction of the nitro group in Tert-butyl (2-((3-nitrophenyl)sulfonamido)ethyl)carbamate, making it more suitable for applications requiring an amino group.
The unique combination of functional groups in this compound provides it with distinct reactivity and versatility, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-[(3-nitrophenyl)sulfonylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6S/c1-13(2,3)22-12(17)14-7-8-15-23(20,21)11-6-4-5-10(9-11)16(18)19/h4-6,9,15H,7-8H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTRCHVOSIHOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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